Enhanced Activity in A549 Lung Adenocarcinoma Cells Compared to Parent Lead (-)-Cleistenolide
Antitumor agent-65 (Compound 5) demonstrates a 1.9-fold improvement in antiproliferative activity against human lung adenocarcinoma A549 cells compared to the parent natural product (-)-cleistenolide (1) [1]. The IC50 value of Antitumor agent-65 is 8.64 µM, whereas (-)-cleistenolide exhibits an IC50 of 16.34 µM in the same assay system .
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 8.64 µM |
| Comparator Or Baseline | (-)-cleistenolide (lead 1): 16.34 µM |
| Quantified Difference | 1.9-fold lower IC50 (higher potency) |
| Conditions | Human A549 cell line; 6-day MTT assay; data from same published study [REFS-1, REFS-2] |
Why This Matters
This quantifiable improvement informs selection of Antitumor agent-65 over the parent compound for lung cancer-related research applications.
- [1] Benedeković G, Popsavin M, Kovačević I, Kojić V, Rodić M, Popsavin V. Synthesis, antiproliferative activity and SAR analysis of (-)-cleistenolide and analogues. Eur J Med Chem. 2020 Sep 15;202:112597. doi: 10.1016/j.ejmech.2020.112597. PMID: 32653698. View Source
